tert-Butyl 4-bromo-6-hydroxyindazole-1-carboxylate tert-Butyl 4-bromo-6-hydroxyindazole-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13686311
InChI: InChI=1S/C12H13BrN2O3/c1-12(2,3)18-11(17)15-10-5-7(16)4-9(13)8(10)6-14-15/h4-6,16H,1-3H3
SMILES: CC(C)(C)OC(=O)N1C2=C(C=N1)C(=CC(=C2)O)Br
Molecular Formula: C12H13BrN2O3
Molecular Weight: 313.15 g/mol

tert-Butyl 4-bromo-6-hydroxyindazole-1-carboxylate

CAS No.:

Cat. No.: VC13686311

Molecular Formula: C12H13BrN2O3

Molecular Weight: 313.15 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 4-bromo-6-hydroxyindazole-1-carboxylate -

Specification

Molecular Formula C12H13BrN2O3
Molecular Weight 313.15 g/mol
IUPAC Name tert-butyl 4-bromo-6-hydroxyindazole-1-carboxylate
Standard InChI InChI=1S/C12H13BrN2O3/c1-12(2,3)18-11(17)15-10-5-7(16)4-9(13)8(10)6-14-15/h4-6,16H,1-3H3
Standard InChI Key XMLXOHYLCWBWAA-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1C2=C(C=N1)C(=CC(=C2)O)Br
Canonical SMILES CC(C)(C)OC(=O)N1C2=C(C=N1)C(=CC(=C2)O)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure features an indazole core—a bicyclic aromatic system comprising fused benzene and pyrazole rings. The tert-butyl carbamate group at N1 provides steric protection, enhancing metabolic stability in biological systems. The bromine atom at position 4 and hydroxyl group at position 6 introduce electronic and solubility modifications, respectively, which are critical for its reactivity and interactions.

Key molecular descriptors include:

  • SMILES: CC(C)(C)OC(=O)N1C2=C(C=N1)C(=CC(=C2)O)Br

  • InChIKey: XMLXOHYLCWBWAA-UHFFFAOYSA-N

  • IUPAC Name: tert-butyl 4-bromo-6-hydroxyindazole-1-carboxylate

Synthesis and Optimization

Synthetic Pathways

Although explicit protocols for tert-butyl 4-bromo-6-hydroxyindazole-1-carboxylate are scarce, indazole syntheses typically involve cyclization or substitution reactions. A plausible route includes:

  • Indazole Core Formation: Cyclization of o-bromophenylhydrazine derivatives under acidic conditions.

  • Bromination: Electrophilic aromatic substitution at position 4 using brominating agents like NBS.

  • Hydroxylation: Directed ortho-hydroxylation via metal-catalyzed oxidation .

  • Carbamate Protection: Reaction with tert-butyl dicarbonate to install the Boc group at N1 .

Industrial-Scale Considerations

Large-scale production would prioritize cost efficiency and yield optimization:

  • Continuous Flow Reactors: Enhance reaction control and scalability for bromination and hydroxylation steps .

  • Catalytic Systems: Palladium catalysts for regioselective functionalization .

  • Purification Techniques: Chromatography or recrystallization to achieve >95% purity.

Chemical Reactivity and Applications

Reactivity Profile

The compound’s functional groups enable diverse transformations:

  • Nucleophilic Substitution: Bromine at C4 can be displaced by amines or alkoxides .

  • Oxidation/Reduction: Hydroxyl group at C6 may be oxidized to a ketone or protected as an ether.

  • Cross-Coupling: Suzuki-Miyaura coupling with boronic acids to form biaryl structures .

Materials Science

The indazole scaffold’s conjugated π-system lends itself to optoelectronic applications:

  • Organic LEDs (OLEDs): As electron-transport layers .

  • Photovoltaics: Enhancing charge separation in solar cells .

Biological and Toxicological Considerations

In Vitro Studies

As a research-grade compound, tert-butyl 4-bromo-6-hydroxyindazole-1-carboxylate is restricted to in vitro applications . Preliminary assays suggest:

  • Cytotoxicity: Moderate activity against HeLa cells (IC₅₀ ~20 µM) .

  • Enzyme Interactions: Potential inhibition of cytochrome P450 isoforms.

Future Directions and Challenges

Research Gaps

  • Mechanistic Studies: Elucidate binding modes with biological targets.

  • Thermodynamic Data: Measure melting points, solubility, and partition coefficients.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator